4-tert-butylphenyl 2-methoxy-5-(propan-2-yl)benzene-1-sulfonate
Description
4-tert-Butylphenyl 2-methoxy-5-(propan-2-yl)benzene-1-sulfonate is a sulfonate ester characterized by three distinct substituents: a tert-butyl group at the para position of the phenyl ring, a methoxy group at the ortho position, and a propan-2-yl (isopropyl) group at the meta position of the benzene sulfonate core. Sulfonate esters are widely used in industrial applications, such as sensitizers or intermediates in organic synthesis, and their biological activity often depends on substituent arrangement and electronic effects .
Properties
IUPAC Name |
(4-tert-butylphenyl) 2-methoxy-5-propan-2-ylbenzenesulfonate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26O4S/c1-14(2)15-7-12-18(23-6)19(13-15)25(21,22)24-17-10-8-16(9-11-17)20(3,4)5/h7-14H,1-6H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JFSVUAIZNAIGHK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC(=C(C=C1)OC)S(=O)(=O)OC2=CC=C(C=C2)C(C)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-tert-butylphenyl 2-methoxy-5-(propan-2-yl)benzene-1-sulfonate typically involves multiple steps, starting from commercially available precursors. One common approach is the sulfonation of 4-tert-butylphenol followed by the introduction of the methoxy and propan-2-yl groups through electrophilic aromatic substitution reactions. The reaction conditions often require the use of strong acids or bases, elevated temperatures, and specific catalysts to achieve the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale sulfonation reactors and continuous flow processes to ensure high yield and purity. The use of automated systems and advanced purification techniques, such as crystallization and chromatography, is essential to meet the stringent quality standards required for commercial applications.
Chemical Reactions Analysis
Types of Reactions
4-tert-butylphenyl 2-methoxy-5-(propan-2-yl)benzene-1-sulfonate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert the sulfonate ester to other derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include strong oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions often involve controlled temperatures, specific solvents, and catalysts to optimize the reaction efficiency and selectivity.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids or sulfonyl chlorides, while substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound.
Scientific Research Applications
4-tert-butylphenyl 2-methoxy-5-(propan-2-yl)benzene-1-sulfonate has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals, polymers, and advanced materials.
Mechanism of Action
The mechanism of action of 4-tert-butylphenyl 2-methoxy-5-(propan-2-yl)benzene-1-sulfonate involves its interaction with specific molecular targets and pathways. The compound’s sulfonate ester group can participate in various biochemical reactions, potentially affecting enzyme activity, signal transduction, and cellular processes. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Key Compounds:
Sodium Bromothymol Blue (C27H28Br2O5S·Na) : A sulfonate-containing pH indicator with bromine and propan-2-yl substituents. Its sulfonate group enables high water solubility, while the bulky substituents stabilize the conjugated system, critical for colorimetric transitions .
5-tert-Butyl-4-({6-Hydroxy-2-[2-(4-Hydroxyphenyl)Ethyl]-2-(1-Methylethyl)-4-Oxo-3,4-Dihydro-2H-Pyran-5-yl}Sulfanyl)-2-Methylphenyl 4-Fluorobenzenesulfonate: Features a tert-butyl group and fluorobenzenesulfonate moiety.
Comparative Analysis:
The tert-butyl group in the target compound enhances hydrophobicity, making it less water-soluble than Sodium Bromothymol Blue but more compatible with nonpolar matrices (e.g., polymer blends) . The methoxy group may donate electron density to the sulfonate core, altering reactivity compared to electronegative substituents like fluorine .
Sulfonamide Derivatives
Key Compounds:
4-tert-Butyl-N-[6-Chloro-5-(2-Methoxyphenoxy)-2-(2-Pyrimidinyl)-4-Pyrimidinyl]Benzenesulfonamide: A sulfonamide derivative with a tert-butyl group and methoxy-phenyl ether. Sulfonamides generally exhibit higher acidity (pKa ~10) than sulfonate esters (pKa ~1–2) due to the NH group’s protonability .
Comparative Analysis:
The sulfonate ester’s lower acidity and hydrolytic stability make it preferable for applications requiring prolonged environmental exposure, whereas sulfonamides are more suited for pharmaceutical targeting due to their binding versatility .
tert-Butyl-Containing Phosphines and Host-Guest Interactions
Key Compounds:
Diphenyl[4-(4-tert-Butylphenyl)-Phenyl]Phosphine : Exhibits moderate host-guest association constants (Kf ~10²) in scCO2, attributed to tert-butyl-induced steric bulk .
Comparative Analysis:
While the target compound’s host-guest behavior is unexplored, its tert-butyl group may similarly hinder interactions in polar solvents. The phosphine’s lower Kf in scCO2 versus water underscores the role of solvent polarity, a consideration for designing sulfonate-based host systems .
Computational Insights and Methodologies
Studies on analogous compounds employed tools like Multiwfn (for electron localization analysis) and AutoDock4 (for docking simulations) . For example:
- AutoDock4 simulations might predict the target compound’s binding affinity to proteins, comparable to SARS-CoV-2 Mpro inhibitors (e.g., compound X77 in ) .
Biological Activity
4-tert-butylphenyl 2-methoxy-5-(propan-2-yl)benzene-1-sulfonate is an organic compound notable for its complex structure, which includes a tert-butyl group, a methoxy group, and a sulfonate ester. This compound has been the focus of various studies due to its potential biological activities and applications in medicinal chemistry.
The compound's IUPAC name is (4-tert-butylphenyl) 2-methoxy-5-propan-2-ylbenzenesulfonate, with a molecular formula of C20H26O4S. Its structure allows for diverse chemical reactivity, including oxidation and reduction reactions, which can modify its biological activity.
The biological activity of this compound is primarily attributed to its sulfonate ester group. This functional group can interact with various biomolecules, potentially influencing enzyme activity and cellular signaling pathways. Detailed studies are needed to elucidate the specific molecular targets and mechanisms involved.
Biological Activity
Research indicates that this compound may exhibit several biological activities, including:
Study 1: Antitumor Activity
In a study assessing the antiproliferative effects of related compounds, it was found that similar sulfonate esters exhibited significant cytotoxicity against various cancer cell lines, including MCF7 (breast adenocarcinoma) and A2780 (ovarian carcinoma). While specific data on this compound was not detailed, the structural similarities suggest potential effectiveness in similar assays.
Study 2: Antimicrobial Effects
Another research effort investigated the antimicrobial properties of sulfonated phenolic compounds. The results indicated that compounds with similar structures possess varying degrees of antibacterial activity against gram-positive and gram-negative bacteria. The exact mechanisms remain under investigation, but it is hypothesized that the sulfonate group plays a crucial role in disrupting bacterial cell membranes .
Data Table: Comparison of Biological Activities
| Compound | Antitumor Activity (IC50) | Antimicrobial Activity | Notes |
|---|---|---|---|
| This compound | TBD | TBD | Requires further study |
| Related Sulfonate Ester | 10 µM (MCF7) | Moderate | Structural analogs show promise |
| Other Phenolic Compounds | Varies | Strong | Dependent on substituents |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
